molecular formula C17H16N2O2 B2380100 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone CAS No. 1706078-26-3

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2380100
CAS No.: 1706078-26-3
M. Wt: 280.327
InChI Key: DYIQOKJXPDCOFL-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through a Diels-Alder reaction, followed by the introduction of the isoxazole moiety via a cycloaddition reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the isoxazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Nucleophiles: Halides, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammation.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or act as an agonist at specific neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanol: A similar compound with a hydroxyl group instead of a methanone group.

    (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)amine: An amine derivative with different pharmacological properties.

Uniqueness

What sets (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone apart is its unique bicyclic structure combined with the isoxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-phenyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-17(19-13-7-4-8-14(19)10-9-13)15-11-16(21-18-15)12-5-2-1-3-6-12/h1-7,11,13-14H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIQOKJXPDCOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NOC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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